Phosphoric acid;pyridine-4-carboxylic acid
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Overview
Description
Phosphoric acid;pyridine-4-carboxylic acid is a compound that combines phosphoric acid (H₃PO₄) and pyridine-4-carboxylic acid (also known as isonicotinic acid). Phosphoric acid is a triprotic acid commonly used in fertilizers, food flavoring, and industrial applications. Pyridine-4-carboxylic acid is an organic compound with the formula C₆H₅NO₂, known for its role in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid can be synthesized by reacting phosphorus pentoxide (P₂O₅) with water. Pyridine-4-carboxylic acid is typically synthesized through the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate (KMnO₄) or other oxidizing agents .
Industrial Production Methods
Industrial production of phosphoric acid involves the wet process, where phosphate rock is treated with sulfuric acid (H₂SO₄) to produce phosphoric acid and calcium sulfate (gypsum). Pyridine-4-carboxylic acid is produced on an industrial scale through the catalytic oxidation of 4-methylpyridine .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid undergoes various reactions, including:
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Forms pyrophosphoric acid (H₄P₂O₇) and metaphosphoric acid (HPO₃) upon heating.
Pyridine-4-carboxylic acid undergoes:
Oxidation: Converts to pyridine-4-carboxamide (isonicotinamide) using oxidizing agents.
Reduction: Forms 4-pyridylmethanol when reduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products
Phosphate Salts: From neutralization reactions.
Isonicotinamide: From oxidation of pyridine-4-carboxylic acid.
Scientific Research Applications
Phosphoric acid and pyridine-4-carboxylic acid have diverse applications in scientific research:
Mechanism of Action
Phosphoric acid acts as a proton donor in various biochemical reactions, playing a crucial role in energy transfer through the formation of ATP (adenosine triphosphate). Pyridine-4-carboxylic acid derivatives, such as isoniazid, inhibit the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting their antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): An isomer of pyridine-4-carboxylic acid with similar chemical properties but different biological activities.
Nicotinic Acid (3-pyridinecarboxylic acid):
Uniqueness
Pyridine-4-carboxylic acid is unique due to its specific use in the synthesis of isoniazid, a critical drug in the treatment of tuberculosis. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
54389-10-5 |
---|---|
Molecular Formula |
C6H8NO6P |
Molecular Weight |
221.10 g/mol |
IUPAC Name |
phosphoric acid;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.H3O4P/c8-6(9)5-1-3-7-4-2-5;1-5(2,3)4/h1-4H,(H,8,9);(H3,1,2,3,4) |
InChI Key |
SSBVMUQBLWDMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)O.OP(=O)(O)O |
Origin of Product |
United States |
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